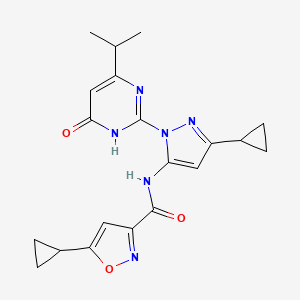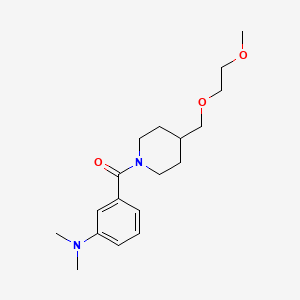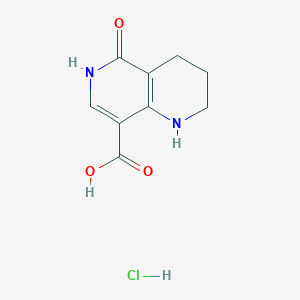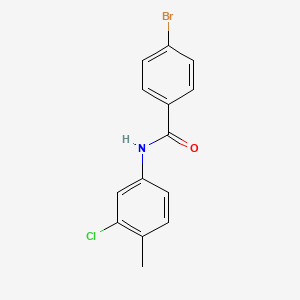
N1-(2-chlorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-chlorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound was first synthesized in 2011 by scientists at the Salk Institute for Biological Studies in California, and has since shown promising results in preclinical studies.
Scientific Research Applications
Novel Synthetic Approaches
A study by Mamedov et al. (2016) introduced a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via Meinwald rearrangement and a new rearrangement sequence. This method provides a useful formula for synthesizing anthranilic acid derivatives and oxalamides, suggesting a possible relevance to the synthesis or modification of N1-(2-chlorophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide derivatives (Mamedov et al., 2016).
Antiviral Research
Yoshimura et al. (2010) explored the potential antiviral properties of related compounds. They studied N-(4-Chlorophenyl)-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (NBD-556) for its ability to block the interaction between HIV-1 gp120 and CD4, enhancing the binding of anti-gp120 monoclonal antibodies toward envelope protein. This suggests the potential utility of similar oxalamide compounds in enhancing the neutralizing activities against viruses (Yoshimura et al., 2010).
Magnetic Properties and Molecular Structure
Rui-Hong Zhang et al. (2007) synthesized trinuclear complexes based on a dissymmetrical mononuclear entity involving a chlorophenyl-oxalamide structure. These complexes showed magnetic properties that could be relevant for material science and molecular structure analysis (Rui-Hong Zhang et al., 2007).
Catalytic Applications
Ying Chen et al. (2023) revealed the efficiency of a ligand, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), in copper-catalyzed coupling reactions, indicating potential catalytic applications of related oxalamide compounds in organic synthesis (Ying Chen et al., 2023).
Anticancer and Antimicrobial Agents
Katariya et al. (2021) investigated novel biologically potent compounds, including oxazole, pyrazoline, and pyridine, for their anticancer and antimicrobial activities. Although not directly mentioned, the synthetic strategies and biological activities could offer insights into the applications of this compound derivatives in medical research (Katariya et al., 2021).
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3/c21-16-5-1-2-6-17(16)24-19(27)18(26)23-12-14-7-10-25(11-8-14)20(28)15-4-3-9-22-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUGOXUEWBZFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2913233.png)
![3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2913234.png)


![2-fluoro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2913240.png)
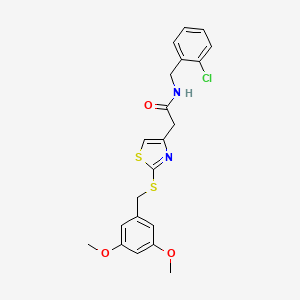
![8-(sec-butyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913245.png)
![3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2913246.png)

![N-(2,4-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2913249.png)
